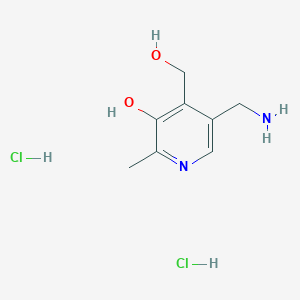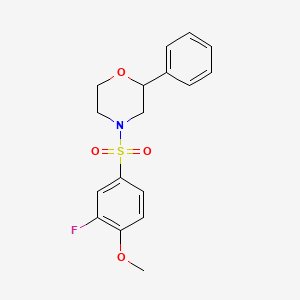
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that often demonstrate significant biological activities, owing to their complex molecular structures which include multiple functional groups such as sulfonamide, benzamide, and chromen (coumarin). These functionalities suggest potential pharmacological or material applications, reflecting a broader interest in synthesizing and studying such compounds for various uses.
Synthesis Analysis
While specific synthesis methods for the compound were not identified, related research indicates that compounds with similar structural features often involve multistep synthetic routes. These might include condensation reactions, such as the Knoevenagel condensation, to form specific core structures, followed by functional group modifications like sulfonation or amidation to introduce sulfonyl and amide groups, respectively (Khamidullina, Obydennov, Slepukhin, & Morzherin, 2015).
Molecular Structure Analysis
X-ray crystallography and spectral analysis (NMR, IR, MS) are standard techniques for elucidating the molecular structures of such compounds. These methods can confirm the presence of specific functional groups, molecular conformation, and overall molecular geometry, providing insights into how these features may contribute to the compound's properties and reactivity (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Chemical Reactions and Properties
The compound's functional groups suggest a range of possible chemical reactions. For instance, the sulfonyl group might participate in sulfonation reactions, whereas the amide group could engage in amidation or hydrolysis under certain conditions. These reactions can significantly alter the compound's chemical behavior and potential applications (Tornus, Schaumann*, & Adiwidjaja, 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are critical for understanding the compound's utility in various applications. These properties are influenced by molecular structure, particularly by the presence of functional groups and overall molecular polarity. Compounds with similar structures have been studied for their crystal packing, hydrogen bonding patterns, and solubility in different solvents, providing a basis for predicting the physical behavior of the compound (Patel & Patel, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical species and stability under various conditions, are largely determined by the molecular structure. The presence of multiple reactive groups such as the sulfonyl and amide functionalities suggests that the compound could participate in a wide range of chemical reactions, offering avenues for further derivatization or modification for specific applications (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Aplicaciones Científicas De Investigación
Detection in Living Cells
A study by Mani et al. (2018) demonstrated the application of a compound similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide in detecting Cr3+ ions in living cells. This coumarin-based probe showed significant fluorescence quenching, making it a viable tool for cellular studies (Mani et al., 2018).
Anticancer Activity
Yılmaz et al. (2015) synthesized derivatives of a related compound, demonstrating proapoptotic activity on melanoma cell lines. This research suggests potential applications in developing anticancer therapies (Yılmaz et al., 2015).
Antimicrobial Activity
Raval et al. (2012) explored the antimicrobial applications of related compounds. Their study found that synthesized thiazole derivatives bearing a coumarin nucleus exhibited significant antibacterial and antifungal activities (Raval et al., 2012).
Chemical Sensing
Wang et al. (2015) developed coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds could recognize cyanide anions with a visible color change and fluorescence quenching, highlighting their potential in chemical sensing applications (Wang et al., 2015).
Propiedades
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-16-11-17(2)14-29(13-16)36(32,33)20-9-7-18(8-10-20)24(30)28-26-27-22(15-35-26)21-12-19-5-3-4-6-23(19)34-25(21)31/h3-10,12,15-17H,11,13-14H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDOMFLPIPDZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)
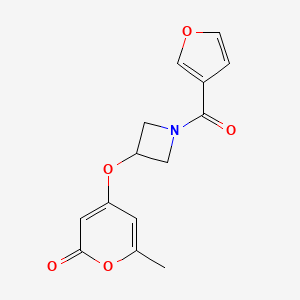
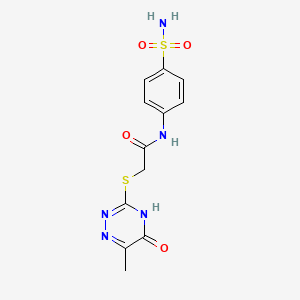
![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)
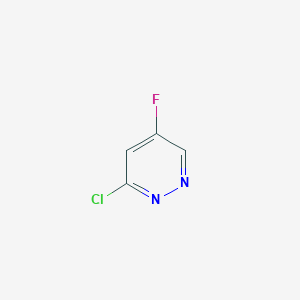
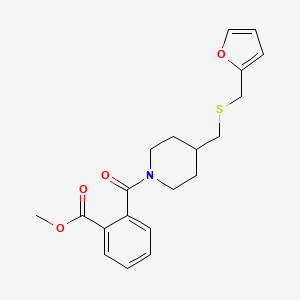
![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)
![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)
![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)

